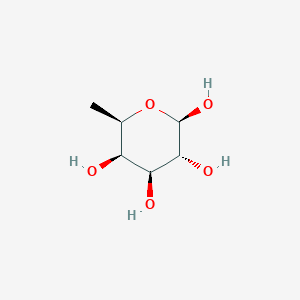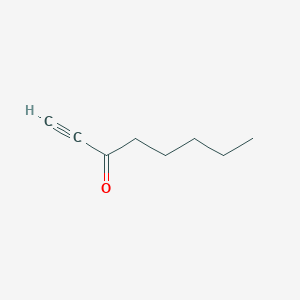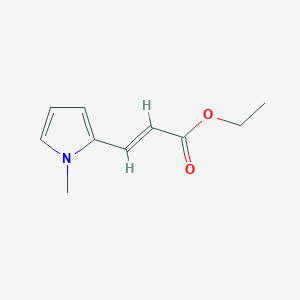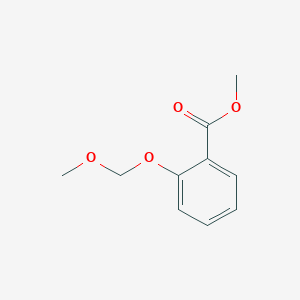
beta-D-Fucose
Vue d'ensemble
Description
Le Beta-D-Fucose est un désoxyhexose, un type de sucre qui ne possède pas de groupe hydroxyle sur le carbone en position 6. Il s'agit d'un monosaccharide que l'on trouve couramment dans divers glycanes et glycolipides N- et O-liés produits par les cellules de mammifères. Le this compound joue un rôle crucial dans de nombreux processus biologiques, notamment les réactions de transfusion sanguine, l'adhésion leucocyte-endothélium médiée par les sélectines, les interactions hôte-microbe et les événements de signalisation par la famille des récepteurs Notch .
Applications De Recherche Scientifique
Beta-D-Fucose has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: this compound is involved in studying cell-cell interactions, signal transduction, and immune responses.
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Beta-D-Fucose peut être synthétisé par des méthodes chimiques et enzymatiques. Une méthode chimique courante implique l'hydrolyse stéréospécifique de l'acétobromofucose pour produire le sucre réducteur bêta . La synthèse enzymatique implique souvent la conversion du D-mannose en GDP-bêta-D-fucose par une série de réactions catalysées par des enzymes spécifiques telles que la glucokinase, la phosphomannomutase, la mannose-1-phosphate guanylyltransférase, la GDP-D-mannose-4,6-déshydratase et la GDP-4-céto-6-désoxymannose-3,5-épimérase-4-réductase .
Méthodes de production industrielle
La production industrielle de this compound utilise généralement des procédés de fermentation utilisant des micro-organismes génétiquement modifiés. Ces micro-organismes sont conçus pour exprimer les enzymes nécessaires à la synthèse de novo du GDP-bêta-D-fucose à partir de substrats peu coûteux et facilement disponibles comme le mannose .
Analyse Des Réactions Chimiques
Types de réactions
Le Beta-D-Fucose subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour produire des dérivés du fucose.
Réduction : Les réactions de réduction peuvent convertir le this compound en d'autres alcools de sucre.
Substitution : Le this compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le permanganate de potassium pour les réactions d'oxydation, des agents réducteurs comme le borohydrure de sodium pour les réactions de réduction et divers catalyseurs pour les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir la formation du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir des réactions du this compound comprennent des dérivés du fucose, des alcools de sucre et des composés du fucose substitués. Ces produits ont diverses applications dans la recherche et l'industrie.
Applications scientifiques
Le this compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé dans la synthèse de glucides complexes et de glycoconjugués.
Biologie : Le this compound est impliqué dans l'étude des interactions cellule-cellule, de la transduction du signal et des réponses immunitaires.
Mécanisme d'action
Le this compound exerce ses effets par son incorporation dans les glycoprotéines et les glycolipides. Il est ajouté à ces molécules par les fucosyltransférases, qui transfèrent le fucose du GDP-bêta-D-fucose vers des molécules acceptrices spécifiques. Ce processus de fucosylation peut moduler la fonction des protéines de surface cellulaire, influençant la signalisation cellulaire, l'adhésion et les réponses immunitaires .
Mécanisme D'action
Beta-D-Fucose exerts its effects through its incorporation into glycoproteins and glycolipids. It is added to these molecules by fucosyltransferases, which transfer fucose from GDP-beta-D-fucose to specific acceptor molecules. This fucosylation process can modulate the function of cell surface proteins, influencing cell signaling, adhesion, and immune responses .
Comparaison Avec Des Composés Similaires
Composés similaires
L-Fucose : Un autre désoxyhexose avec des caractéristiques structurelles similaires mais une stéréochimie différente.
D-Galactose : Un sucre hexose qui partage certaines similitudes structurelles avec le Beta-D-Fucose.
D-Glucose : Un sucre hexose courant qui est structurellement apparenté au this compound.
Unicité
Le this compound est unique en raison de son rôle spécifique dans la fucosylation, une modification post-traductionnelle qui a un impact significatif sur divers processus biologiques. Contrairement aux autres hexoses, le this compound se trouve souvent comme une modification terminale sur les structures glycaniques, conférant des propriétés fonctionnelles uniques à ces molécules .
Propriétés
IUPAC Name |
(2R,3R,4S,5R,6R)-6-methyloxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-FPRJBGLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318534 | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28161-52-6 | |
| Record name | β-D-Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28161-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Fucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028161526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-FUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9GS9H79G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | beta-D-Fucose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,4-Pyrimidinediamine, 5-[(3,4,5-trimethoxyphenyl)methyl]-, 3-oxide](/img/structure/B3050648.png)
![Phenol, 5-[(2,4-diamino-5-pyrimidinyl)methyl]-2,3-dimethoxy-](/img/structure/B3050649.png)








